molecular formula C9H9ClO2S B3150920 2-Methoxy-4-(methylthio)benzoyl chloride CAS No. 69883-78-9

2-Methoxy-4-(methylthio)benzoyl chloride

Cat. No.: B3150920
CAS No.: 69883-78-9
M. Wt: 216.68 g/mol
InChI Key: HPXYPQUUKOWRKM-UHFFFAOYSA-N
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Description

2-Methoxy-4-(methylthio)benzoyl chloride is an organic compound with the molecular formula C9H9ClO2S. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methoxy group at the 2-position and a methylthio group at the 4-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Scientific Research Applications

2-Methoxy-4-(methylthio)benzoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: In the modification of polymers and other materials to enhance their properties.

    Biological Studies: As a reagent in the study of enzyme mechanisms and protein modifications.

Safety and Hazards

2-Methoxy-4-(methylthio)benzoyl chloride is a combustible liquid that causes severe skin burns and eye damage . It is advised to not breathe its dust, fume, gas, mist, vapors, or spray. After handling, one should wash their face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(methylthio)benzoyl chloride typically involves the acylation of 2-methoxy-4-(methylthio)benzoic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:

2-Methoxy-4-(methylthio)benzoic acid+Thionyl chloride2-Methoxy-4-(methylthio)benzoyl chloride+SO2+HCl\text{2-Methoxy-4-(methylthio)benzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-Methoxy-4-(methylthio)benzoic acid+Thionyl chloride→2-Methoxy-4-(methylthio)benzoyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(methylthio)benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: Reacts with water to yield 2-methoxy-4-(methylthio)benzoic acid and hydrochloric acid.

    Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid formed during the reaction.

    Hydrolysis: Conducted under acidic or basic conditions, depending on the desired product.

    Reduction: Requires anhydrous conditions to prevent side reactions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    2-Methoxy-4-(methylthio)benzoic acid: Formed by hydrolysis.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(methylthio)benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoyl chloride: Lacks the methylthio group, making it less reactive in certain nucleophilic substitution reactions.

    2-Methoxybenzoyl chloride: Lacks the methylthio group, resulting in different reactivity and applications.

    4-(Methylthio)benzoyl chloride: Lacks the methoxy group, affecting its electronic properties and reactivity.

Uniqueness

2-Methoxy-4-(methylthio)benzoyl chloride is unique due to the presence of both methoxy and methylthio groups, which influence its reactivity and make it a versatile reagent in organic synthesis. The combination of these functional groups allows for selective reactions and the formation of diverse products.

Properties

IUPAC Name

2-methoxy-4-methylsulfanylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c1-12-8-5-6(13-2)3-4-7(8)9(10)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXYPQUUKOWRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.